3-(Methylamino)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-4-nitrobenzamide is an organic compound with a molecular formula of C8H9N3O3 It is characterized by the presence of a methylamino group attached to the benzene ring, along with a nitro group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)-4-nitrobenzamide typically involves the nitration of 3-(Methylamino)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The product is usually purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(Methylamino)-4-aminobenzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-(Methylamino)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-4-nitrobenzamide involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
- 3-(Methylamino)-4-aminobenzamide
- 3-(Methylamino)-4-chlorobenzamide
- 3-(Methylamino)-4-methylbenzamide
Comparison: 3-(Methylamino)-4-nitrobenzamide is unique due to the presence of both a nitro group and a methylamino group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. Additionally, the presence of the nitro group may enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3-(methylamino)-4-nitrobenzamide |
InChI |
InChI=1S/C8H9N3O3/c1-10-6-4-5(8(9)12)2-3-7(6)11(13)14/h2-4,10H,1H3,(H2,9,12) |
InChI Key |
INNMVLURRKTGRR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.